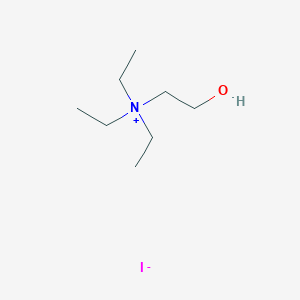

Triethylcholine iodide

Description

The exact mass of the compound (2-Hydroxyethyl)triethylammonium iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Trimethyl Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

triethyl(2-hydroxyethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO.HI/c1-4-9(5-2,6-3)7-8-10;/h10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDHXDORJFXNDX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCO.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

302-61-4 (Parent) | |

| Record name | Triethylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00884206 | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-17-5 | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5957-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylcholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005957175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-2-hydroxy-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00884206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXYETHYL)-TRIETHYLAMMONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6N6ZR53C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triethylcholine Iodide: A Comprehensive Technical Guide to its Mechanism of Action on Cholinergic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylcholine (B1219574) iodide (TECI) is a classic pharmacological tool used to investigate the intricacies of cholinergic neurotransmission. By acting as a precursor to a "false neurotransmitter," TECI induces a unique, activity-dependent blockade of cholinergic signaling. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of triethylcholine on cholinergic systems. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data summaries, experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action: The False Neurotransmitter Hypothesis

Triethylcholine (TEC) is a structural analog of choline (B1196258) that exploits the metabolic machinery of cholinergic neurons to disrupt synaptic transmission. The central tenet of its mechanism of action is the "false neurotransmitter" hypothesis. This concept posits that a substance can mimic a natural neurotransmitter precursor, be taken up and metabolized by the neuron, and then released as a less effective neurotransmitter, ultimately leading to synaptic failure.

The mechanism of action of triethylcholine iodide can be dissected into the following key steps:

-

Competitive Uptake: Triethylcholine competitively inhibits the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis, thereby reducing the uptake of endogenous choline into the presynaptic terminal.[1]

-

Acetylation by ChAT: Once inside the neuron, TEC serves as a substrate for choline acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine. ChAT catalyzes the acetylation of TEC to form acetyltriethylcholine (acetyl-TEC).[1]

-

Vesicular Storage: Acetyl-TEC is then packaged into synaptic vesicles by the vesicular acetylcholine transporter (VAChT), co-mingling with and displacing endogenous acetylcholine.

-

Release upon Stimulation: Upon the arrival of an action potential and subsequent calcium influx, the synaptic vesicles release their contents, including acetyl-TEC, into the synaptic cleft.

-

Reduced Postsynaptic Activation: Acetyl-TEC is a significantly less potent agonist at both nicotinic and muscarinic acetylcholine receptors compared to acetylcholine. This results in a diminished postsynaptic response, leading to a failure of neurotransmission.[2]

This effect is particularly pronounced at high frequencies of nerve stimulation, as the readily releasable pool of acetylcholine is depleted and replaced by the less effective false neurotransmitter. This activity-dependent nature of the blockade is a hallmark of triethylcholine's action.[3]

Data Presentation: Quantitative and Qualitative Comparisons

While precise, universally agreed-upon quantitative data for the binding affinities and inhibitory constants of triethylcholine and its metabolites are not consistently reported across the literature, the following tables summarize the known qualitative and semi-quantitative effects.

Table 1: Interaction of Triethylcholine with Cholinergic Presynaptic Components

| Parameter | Interaction with Triethylcholine | Qualitative Description |

| High-Affinity Choline Transporter (CHT) | Competitive Inhibition | Triethylcholine competes with choline for uptake into the presynaptic terminal. The inhibitory effect can be overcome by an excess of choline.[1] |

| Choline Acetyltransferase (ChAT) | Substrate | Triethylcholine is acetylated by ChAT to form acetyltriethylcholine. The rate of this reaction is a critical step in the formation of the false neurotransmitter.[4] |

Table 2: Comparative Potency of Acetyltriethylcholine and Acetylcholine

| Receptor Type | Agonist | Relative Potency |

| Nicotinic Acetylcholine Receptors (nAChR) | Acetyltriethylcholine | Significantly less potent than acetylcholine. |

| Muscarinic Acetylcholine Receptors (mAChR) | Acetyltriethylcholine | Significantly less potent than acetylcholine. |

Note: Specific Ki, IC50, and relative potency ratios for triethylcholine and acetyltriethylcholine are not consistently available in the reviewed literature. The descriptions are based on qualitative findings from multiple studies.

Signaling Pathways and Experimental Workflows

Cholinergic Synaptic Transmission Pathway

The following diagram illustrates the key components of a cholinergic synapse and the points at which this compound exerts its effects.

Experimental Workflow for Assessing Triethylcholine's Effect on Neuromuscular Transmission

The following diagram outlines a typical experimental workflow to investigate the impact of triethylcholine on neuromuscular junction function.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of triethylcholine's mechanism of action.

Protocol for High-Affinity Choline Uptake Assay in Synaptosomes

This protocol is adapted from methods used to measure the activity of the high-affinity choline transporter.

Objective: To determine the inhibitory effect of triethylcholine on the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes).

Materials:

-

Synaptosome preparation from rodent brain tissue (e.g., hippocampus or striatum)

-

Krebs-Ringer buffer (pH 7.4)

-

[³H]-Choline

-

This compound

-

Hemicholinium-3 (B1673050) (HC-3) as a positive control for CHT inhibition

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Microcentrifuge and tubes

Procedure:

-

Synaptosome Preparation: Isolate synaptosomes from the brain region of interest using a standard sucrose (B13894) gradient centrifugation method. Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford or BCA assay) to normalize uptake values.

-

Assay Setup: Prepare microcentrifuge tubes on ice. For each condition (control, TECI concentrations, HC-3), set up triplicate tubes.

-

Inhibitor Pre-incubation: Add the desired concentrations of this compound or hemicholinium-3 to the respective tubes.

-

Initiation of Uptake: Pre-warm the tubes to 37°C for 5 minutes. Initiate the uptake reaction by adding a known concentration of [³H]-choline to each tube.

-

Incubation: Incubate the tubes at 37°C for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

-

Termination of Uptake: Stop the reaction by placing the tubes on ice and adding ice-cold Krebs-Ringer buffer.

-

Separation: Pellet the synaptosomes by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Washing: Carefully aspirate the supernatant and wash the pellet with ice-cold buffer to remove extracellular [³H]-choline. Repeat the centrifugation and aspiration steps.

-

Lysis and Scintillation Counting: Lyse the synaptosomal pellet with a lysis buffer or deionized water. Add the lysate to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Calculate the rate of choline uptake (e.g., in pmol/mg protein/min). Determine the IC50 value for triethylcholine by plotting the percentage of inhibition against the log of the inhibitor concentration.

Protocol for In Vitro Choline Acetyltransferase (ChAT) Activity Assay

This radiometric assay measures the ability of triethylcholine to serve as a substrate for ChAT.

Objective: To quantify the synthesis of acetyltriethylcholine from triethylcholine and radiolabeled acetyl-CoA by ChAT.

Materials:

-

Purified or partially purified choline acetyltransferase

-

[¹⁴C]-Acetyl-Coenzyme A

-

This compound

-

Choline chloride (as a positive control)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4, containing EDTA and a cholinesterase inhibitor like physostigmine)

-

Acetonitrile (B52724) containing sodium tetraphenylborate (B1193919)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing the reaction buffer, ChAT enzyme preparation, and either choline chloride or varying concentrations of this compound.

-

Initiation of Reaction: Start the enzymatic reaction by adding [¹⁴C]-Acetyl-Coenzyme A to each tube.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold buffer.

-

Extraction of Acetylated Product: Add acetonitrile containing sodium tetraphenylborate to each tube. This will precipitate the radiolabeled acetylated product (acetylcholine or acetyltriethylcholine).

-

Centrifugation: Centrifuge the tubes to pellet the precipitate.

-

Washing: Wash the pellet to remove any unreacted [¹⁴C]-Acetyl-CoA.

-

Scintillation Counting: Resuspend the pellet in scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the rate of product formation (e.g., in nmol/mg protein/hour). Compare the rate of acetyltriethylcholine synthesis to that of acetylcholine to determine the relative efficiency of triethylcholine as a ChAT substrate.

Protocol for Electrophysiological Recording of Neuromuscular Junction Blockade

This protocol describes the use of an isolated nerve-muscle preparation to assess the functional consequences of this compound on neuromuscular transmission.

Objective: To measure the effect of triethylcholine on nerve-evoked muscle contractions.

Materials:

-

Isolated nerve-muscle preparation (e.g., rat phrenic nerve-diaphragm)

-

Organ bath with physiological saline solution (e.g., Krebs-Henseleit solution) gassed with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Suction electrode for nerve stimulation

-

Force-displacement transducer

-

Amplifier and data acquisition system

-

This compound

Procedure:

-

Preparation Mounting: Mount the nerve-muscle preparation in the organ bath, with the muscle attached to the force-displacement transducer and the nerve drawn into the suction electrode.

-

Equilibration: Allow the preparation to equilibrate for at least 30 minutes, with periodic nerve stimulation to ensure a stable baseline response.

-

Baseline Recording: Record baseline muscle twitch and tetanic contractions in response to supramaximal nerve stimulation at various frequencies (e.g., 0.1 Hz for twitches, 50 Hz for tetanic contractions).

-

Application of Triethylcholine: Add this compound to the organ bath to achieve the desired final concentration.

-

Monitoring the Blockade: Continue to stimulate the nerve and record muscle contractions. Observe the progressive decline in twitch and tetanic tension. The blockade is typically slow in onset and more pronounced at higher stimulation frequencies.

-

Data Analysis: Quantify the degree of neuromuscular blockade as the percentage reduction in muscle contraction amplitude compared to the baseline. Analyze the frequency-dependent nature of the block.

-

Washout: To assess the reversibility of the blockade, replace the triethylcholine-containing solution with fresh physiological saline.

Conclusion

This compound remains an invaluable tool for dissecting the complexities of cholinergic neurotransmission. Its mechanism as a precursor to the false neurotransmitter, acetyltriethylcholine, provides a unique model for studying the consequences of impaired presynaptic function. The activity-dependent nature of the neuromuscular blockade induced by triethylcholine highlights the fine balance required for sustained synaptic activity. This technical guide has provided a comprehensive overview of its mechanism of action, summarized the available data, and detailed key experimental protocols for its study. Further research to obtain precise quantitative data on the interactions of triethylcholine and its metabolites with cholinergic components will undoubtedly provide a more complete understanding of its pharmacological profile and further solidify its role in cholinergic research.

References

- 1. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An analysis of the action of a false transmitter at the neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-evaluation of the kinetic mechanism of the choline acetyltransferase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triethylcholine chloride | 152-22-7 | Benchchem [benchchem.com]

An In-depth Technical Guide on the Effects of Triethylcholine Iodide on the Acetylcholine Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethylcholine (B1219574) (TEC) iodide is a synthetic choline (B1196258) analog that profoundly impacts the acetylcholine (B1216132) (ACh) synthesis pathway. It acts as a competitive substrate for the high-affinity choline transporter (CHT) and choline acetyltransferase (ChAT), leading to the formation of a "false" neurotransmitter, acetyltriethylcholine (acetylTEC). This guide provides a comprehensive technical overview of the mechanisms of action of TEC, presenting quantitative data on its effects, detailed experimental protocols for its study, and visual representations of the involved pathways and workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to investigate and leverage the effects of triethylcholine in cholinergic research.

Core Mechanism of Action: A "False" Neurotransmitter

Triethylcholine's primary effect on the acetylcholine synthesis pathway stems from its ability to act as a surrogate for choline. The process can be delineated into three main stages:

-

Competition for Uptake: Triethylcholine competitively inhibits the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine synthesis, thereby reducing the uptake of choline into the presynaptic terminal.[1]

-

Formation of a False Neurotransmitter: Once inside the cholinergic neuron, TEC serves as a substrate for the enzyme choline acetyltransferase (ChAT). ChAT catalyzes the acetylation of TEC to form acetyltriethylcholine (acetylTEC). While some reports suggest TEC is acetylated as effectively as choline, precise kinetic parameters are still under investigation.[2]

-

Vesicular Loading and Release: AcetylTEC is subsequently packaged into synaptic vesicles and released upon nerve stimulation, acting as a "false neurotransmitter".[2] This released acetylTEC is a much weaker agonist at postsynaptic acetylcholine receptors compared to acetylcholine, leading to a reduction in neuromuscular and synaptic transmission.

This dual action of reducing the synthesis of the authentic neurotransmitter, acetylcholine, and promoting the release of a less effective substitute underlies the characteristic muscle weakness observed with triethylcholine administration, particularly at high frequencies of nerve stimulation.[3] The effects of triethylcholine can be reversed by the administration of excess choline.[2]

Quantitative Data

The following tables summarize the available quantitative data on the effects of triethylcholine on key components of the acetylcholine synthesis pathway.

Table 1: Inhibition of High-Affinity Choline Transport by Triethylcholine and Other Choline Analogs

| Compound | IC50 (µM) for Choline Transport Inhibition |

| Triethylcholine | 2 - 6 |

| Monoethylcholine | 2 - 6 |

| Diethylcholine | 2 - 6 |

| Pyrrolcholine | 2 - 6 |

| DL-⍺-methyl choline | 2 - 6 |

| Hemicholinium-3 | 0.08 |

| Hemicholinium-15 | 8.0 |

| Terphenylhemicholinium-3 | 0.08 |

Data sourced from studies on rat brain synaptosomes.

Table 2: Kinetic Parameters of Choline Acetyltransferase (ChAT) with Choline and Analogs

| Substrate | Km (mM) | Vmax (relative to Choline) |

| Choline | 0.41 | 1.00 |

| Dimethylaminoethanol (B1669961) | - | ~0.25 |

| Triethylcholine | Data not available | Reported to be acetylated "about as effectively as choline"[2] |

Km for choline is from human placental ChAT.[4] Vmax for dimethylaminoethanol is relative to choline with human placental ChAT.[4] Further research is needed to determine the precise Km and Vmax of ChAT for triethylcholine.

Signaling Pathways and Experimental Workflows

Acetylcholine Synthesis and the Impact of Triethylcholine

The following diagram illustrates the normal acetylcholine synthesis pathway and the points of interference by triethylcholine.

Experimental Workflow: In Vivo Microdialysis for Acetylcholine Release

This diagram outlines a typical workflow for studying the effect of triethylcholine on acetylcholine release in a specific brain region of a freely moving rodent using in vivo microdialysis.

References

- 1. Choline: high-affinity uptake by rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of arecoline, acetylcholine, and choline in tissue using gas chromatography/electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of cortical acetylcholine release: insights from in vivo microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

In Vitro Characterization of Triethylcholine Iodide Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of triethylcholine (B1219574) iodide, a compound that interferes with cholinergic neurotransmission. This document details its mechanism of action, presents quantitative data on its activity, and provides detailed experimental protocols for its characterization.

Executive Summary

Triethylcholine (TEC) is a choline (B1196258) analog that acts as a competitive inhibitor of the high-affinity choline transporter (CHT), thereby disrupting the synthesis of acetylcholine (B1216132) (ACh).[1][2] Once transported into the presynaptic terminal, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which functions as a "false neurotransmitter."[1] This false neurotransmitter is a significantly weaker agonist at both nicotinic and muscarinic acetylcholine receptors compared to acetylcholine, leading to a reduction in cholinergic signaling. This guide outlines the key in vitro assays necessary to characterize the activity of triethylcholine iodide, including quantitative measures of its inhibitory potency and detailed experimental workflows.

Mechanism of Action

The primary mechanism of action of triethylcholine involves a multi-step process within the cholinergic nerve terminal:

-

Competitive Inhibition of Choline Uptake: Triethylcholine competes with endogenous choline for binding to the high-affinity choline transporter (CHT1), which is the rate-limiting step in acetylcholine synthesis.[3][4]

-

Cellular Uptake: As a choline mimic, triethylcholine is transported into the presynaptic neuron via CHT1.[2]

-

Formation of a False Neurotransmitter: Inside the neuron, choline acetyltransferase (ChAT) catalyzes the acetylation of triethylcholine to form acetyltriethylcholine.[1][2]

-

Vesicular Packaging and Release: Acetyltriethylcholine is packaged into synaptic vesicles and released upon neuronal depolarization.

-

Reduced Postsynaptic Activation: Acetyltriethylcholine is a weak agonist at postsynaptic nicotinic and muscarinic acetylcholine receptors, resulting in a diminished postsynaptic response compared to acetylcholine.[5]

This sequence of events leads to a depletion of functional acetylcholine and a subsequent impairment of cholinergic neurotransmission.

Quantitative Data

The inhibitory potency of triethylcholine on the high-affinity choline transporter has been quantified in studies using rat brain synaptosomes. The following table summarizes the available data and provides a comparison with the well-characterized CHT inhibitor, hemicholinium-3 (B1673050).

| Compound | Target | Assay System | Parameter | Value | Reference |

| Triethylcholine | High-Affinity Choline Transporter (CHT1) | Rat Brain Synaptosomes | IC50 | 2 - 6 µM | [2] |

| Hemicholinium-3 | High-Affinity Choline Transporter (CHT1) | Rat Brain Synaptosomes | IC50 | 0.08 µM | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments to characterize the activity of this compound.

High-Affinity Choline Uptake (HACU) Inhibition Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled choline into cholinergic nerve terminals (synaptosomes) or cultured cells expressing CHT1.

Materials:

-

Test Compound: this compound

-

Radiolabeled Substrate: [³H]-Choline

-

Positive Control Inhibitor: Hemicholinium-3

-

Biological System:

-

Isolated synaptosomes from a choline-rich brain region (e.g., striatum, hippocampus)

-

Cultured cholinergic cell line (e.g., SH-SY5Y, PC12)

-

-

Buffers and Reagents:

-

Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)

-

Scintillation cocktail

-

Lysis buffer

-

-

Equipment:

-

Microcentrifuge

-

Liquid scintillation counter

-

Water bath or incubator (37°C)

-

Protocol for Synaptosomes:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold buffered sucrose (B13894) solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in physiological buffer.

-

-

Inhibition Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound (or hemicholinium-3 for positive control) for 10-15 minutes at 37°C. Include a vehicle control.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-choline.

-

Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Alternatively, terminate by centrifugation after adding an excess of ice-cold buffer.

-

-

Quantification:

-

Lyse the synaptosomes collected on the filters or in the pellet.

-

Add scintillation cocktail to the lysate.

-

Measure the amount of radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

-

Choline Acetyltransferase (ChAT) Activity Assay

This assay determines if triethylcholine acts as a substrate for ChAT by measuring the formation of its acetylated product.

Materials:

-

Enzyme Source: Purified choline acetyltransferase or lysate from a cholinergic cell line or synaptosomes.

-

Substrates:

-

This compound

-

[¹⁴C]-Acetyl-Coenzyme A (radiolabeled acetyl donor)

-

-

Buffers and Reagents:

-

Reaction buffer (e.g., phosphate (B84403) buffer with necessary co-factors)

-

Stop solution (e.g., a solution containing a high concentration of a quaternary ammonium (B1175870) salt to precipitate the radiolabeled product)

-

Scintillation cocktail

-

-

Equipment:

-

Microcentrifuge

-

Liquid scintillation counter

-

Water bath or incubator (37°C)

-

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the enzyme source, reaction buffer, and this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Termination and Product Separation:

-

Stop the reaction by adding the stop solution.

-

Precipitate the radiolabeled product (acetyltriethylcholine) by centrifugation.

-

Carefully remove the supernatant containing unreacted [¹⁴C]-Acetyl-CoA.

-

-

Quantification:

-

Resuspend the pellet in a suitable solvent.

-

Add scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of acetyltriethylcholine formation.

-

Compare this rate to the rate of acetylcholine formation in a parallel experiment using choline as the substrate to determine the relative substrate efficiency.

-

Conclusion

The in vitro characterization of this compound is essential for understanding its impact on cholinergic neurotransmission. The primary activities to characterize are its inhibition of the high-affinity choline transporter and its role as a substrate for choline acetyltransferase, leading to the formation of a false neurotransmitter. The experimental protocols provided in this guide offer a robust framework for researchers to quantify the potency and elucidate the detailed mechanism of action of this compound and similar compounds targeting the cholinergic system.

References

- 1. Molecular recognition at cholinergic synapses: acetylcholine versus choline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative studies of substrates and inhibitors of choline transport and choline acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-affinity choline transport sites: use of [3H]hemicholinium-3 as a quantitative marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]

Triethylcholine Iodide: A Comprehensive Technical Guide on its Role as a False Neurotransmitter Precursor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of triethylcholine (B1219574) (TEC) iodide as a false neurotransmitter precursor within the cholinergic system. It details the mechanism of action, summarizes key quantitative data from foundational studies, outlines experimental protocols, and provides visual representations of the critical pathways and processes involved.

Introduction: The Concept of a False Neurotransmitter

A false neurotransmitter is a compound that structurally mimics an endogenous neurotransmitter, is taken up into the presynaptic terminal, and is subsequently released in a manner similar to the true neurotransmitter.[1][2] However, upon release, the false neurotransmitter typically has a lower efficacy at the postsynaptic receptor, leading to a dampening of synaptic transmission. Triethylcholine serves as a classic example of a false neurotransmitter precursor in the cholinergic system.[3][4]

Mechanism of Action of Triethylcholine

Triethylcholine's primary mechanism involves its interference with acetylcholine (B1216132) (ACh) synthesis and its subsequent incorporation into the neurotransmission cycle.[5] The process can be broken down into several key steps:

-

Uptake into the Presynaptic Terminal: Triethylcholine is a structural analog of choline (B1196258) and competes with it for uptake into the cholinergic nerve terminal via the high-affinity choline transporter (CHT).[3][6]

-

Acetylation: Once inside the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine (acetyl-TEC).[3][7] Studies have shown that TEC is an effective substrate for ChAT.[3]

-

Vesicular Storage: Acetyl-TEC is then packaged into synaptic vesicles, similar to acetylcholine.[7]

-

Release upon Stimulation: Upon the arrival of an action potential, these vesicles fuse with the presynaptic membrane and release their contents, including acetyl-TEC, into the synaptic cleft.[3][7]

-

Postsynaptic Action: Acetyl-TEC acts as a weak agonist at postsynaptic nicotinic acetylcholine receptors, resulting in a significantly reduced postsynaptic response compared to acetylcholine. This leads to a failure of neuromuscular transmission, particularly at high frequencies of nerve stimulation.[8][9]

This activity-dependent nature of the neuromuscular blockade is a hallmark of TEC's action.[8][9] During periods of high neuronal firing, the demand for acetylcholine synthesis and release is high. The presence of TEC leads to a progressive depletion of acetylcholine and an increasing release of the less effective acetyl-TEC, causing a fade in muscle contraction.[8]

Quantitative Data on the Effects of Triethylcholine

The following tables summarize quantitative data from key studies investigating the effects of triethylcholine on cholinergic neurotransmission.

Table 1: Acute Toxicity of Triethylcholine Iodide in Rabbits

| Dosage (intravenous) | Observed Effect | Reference |

| 10-25 mg/kg | Slight to moderate exercise intolerance | [5] |

| 100 mg/kg | Death following continuous exercise | [5] |

Table 2: Effects of Triethylcholine on Muscle Contraction in Response to Nerve Stimulation

| Muscle Preparation | Stimulation Frequency | Effect of Triethylcholine | Reference |

| Cat tibialis anticus and soleus muscles (in situ) | High frequency | Slowly developing decrease in the size of contractions | [8] |

| Cat tibialis anticus and soleus muscles (in situ) | Low frequency | Contractions not affected | [8] |

| Isolated rat phrenic nerve-diaphragm preparation | High frequency | Selective reduction in the contractions of muscles elicited by a high rate of nerve stimulation | [9][10] |

| Isolated rat phrenic nerve-diaphragm preparation | Low frequency | Unaffected contractions | [9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon previous research. Below are outlines of key experimental protocols used in the study of triethylcholine.

Protocol 1: In Situ Nerve-Muscle Preparation (Cat)

-

Animal Model: Cat anesthetized with chloralose.

-

Surgical Preparation:

-

Isolate the tibialis anticus and soleus muscles along with their respective motor nerves.

-

Attach the muscle tendons to a force transducer to record isometric contractions.

-

Place electrodes on the motor nerve for electrical stimulation.

-

-

Experimental Procedure:

-

Administer triethylcholine intravenously.

-

Stimulate the motor nerve at varying frequencies (e.g., low rate: 0.1-1 Hz; high rate: 20-100 Hz).

-

Record and compare the muscle twitch tension before and after drug administration.

-

To confirm the site of action, record nerve action potentials to ensure nerve conduction is unaffected.

-

Directly stimulate the muscle to verify that the contractile machinery is still functional.

-

Administer acetylcholine intra-arterially to test the sensitivity of the postsynaptic receptors.

-

Protocol 2: Isolated Phrenic Nerve-Diaphragm Preparation (Rat)

-

Animal Model: Rat.

-

Tissue Preparation:

-

Euthanize the rat and dissect out the phrenic nerve and diaphragm.

-

Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at 37°C.

-

Attach the diaphragm to a force transducer.

-

-

Experimental Procedure:

-

Stimulate the phrenic nerve supramaximally with electrodes.

-

Record baseline muscle contractions at low and high stimulation frequencies.

-

Add triethylcholine to the organ bath at a desired concentration.

-

Continue to record muscle contractions to observe the time course and frequency-dependence of the neuromuscular block.

-

Perform washout experiments by replacing the drug-containing solution with fresh physiological salt solution.

-

Test the effect of adding choline to the bath to see if it can reverse the effects of triethylcholine.

-

Visualizing the Impact of Triethylcholine

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Caption: Mechanism of Triethylcholine as a False Neurotransmitter Precursor.

Caption: General Experimental Workflow for Studying Triethylcholine.

Implications for Research and Drug Development

The study of triethylcholine and other false neurotransmitters has several important implications:

-

Tool for Studying Cholinergic Transmission: TEC provides a valuable pharmacological tool for investigating the dynamics of acetylcholine synthesis, storage, and release.[3]

-

Understanding Myasthenic Syndromes: The activity-dependent weakness produced by TEC resembles symptoms of myasthenia gravis, offering a model for studying the pathophysiology of such conditions.[5][9]

-

Therapeutic Potential: While early investigations into the therapeutic use of TEC for localized muscle spasticity were not successful, the principle of targeting neurotransmitter synthesis in hyperactive states remains an area of interest for drug development.[3]

Conclusion

This compound serves as a quintessential false neurotransmitter precursor, effectively hijacking the cholinergic transmission machinery. By competing with choline for uptake and being converted into a less potent form of acetylcholine, it induces a characteristic frequency-dependent neuromuscular blockade. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in the modulation of cholinergic signaling and the broader concept of false neurotransmission.

References

- 1. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triethylcholine as a precursor to a cholinergic false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triethylcholine - Wikipedia [en.wikipedia.org]

- 6. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Ethyl analogues of choline as precursors to cholinergic false transmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACTIONS OF TRIETHYLCHOLINE ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Actions of triethylcholine on neuromuscular transmission. 1961 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triethylcholine compared with other substances affecting neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of triethylcholine on the output of acetylcholine from the isolated diaphragm of the rat - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Triethylcholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) is a synthetic choline (B1196258) analog that has been instrumental in neuroscience research as a tool to probe the intricacies of cholinergic transmission. By acting as a precursor to a "false" neurotransmitter, TEC competitively interferes with the synthesis and release of acetylcholine (B1216132) (ACh), leading to a reversible, activity-dependent neuromuscular blockade.[1][2] This unique mechanism of action has made it a subject of interest for studying cholinergic pathways and developing potential therapeutic agents. This technical guide provides a comprehensive overview of the metabolic fate of triethylcholine in vivo, detailing its absorption, distribution, metabolism, and excretion (ADME), and presenting methodologies for its study.

Absorption and Distribution

Illustrative Tissue Distribution of [³H]-Triethylcholine in Rats

The following table presents hypothetical data to illustrate the expected tissue distribution of radiolabeled triethylcholine in a rodent model at different time points after intravenous administration. This data is for illustrative purposes only, as comprehensive quantitative studies on TEC distribution are not publicly available.

| Time Point | Brain (dpm/g) | Skeletal Muscle (dpm/g) | Liver (dpm/g) | Kidney (dpm/g) | Plasma (dpm/mL) |

| 15 min | 15,000 | 25,000 | 80,000 | 120,000 | 50,000 |

| 1 hour | 12,000 | 35,000 | 65,000 | 90,000 | 20,000 |

| 4 hours | 8,000 | 20,000 | 40,000 | 50,000 | 5,000 |

| 24 hours | 2,000 | 5,000 | 10,000 | 15,000 | <1,000 |

dpm/g = disintegrations per minute per gram of tissue

Metabolism: The Genesis of a False Neurotransmitter

The primary metabolic fate of triethylcholine is its conversion to acetyltriethylcholine, a process that occurs within the presynaptic terminals of cholinergic neurons. This metabolic pathway is central to its pharmacological activity.

References

- 1. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ACTIONS OF TRIETHYLCHOLINE ON NEUROMUSCULAR TRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uptake and metabolism of choline by rat brain after acute choline administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue distribution of [3H]-nicotine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Triethylcholine Iodide in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) iodide is a valuable pharmacological tool for studying cholinergic neurotransmission. It primarily acts as a competitive inhibitor of the high-affinity choline (B1196258) transporter (CHT1), which is the rate-limiting step in acetylcholine (B1216132) (ACh) synthesis.[1][2] By limiting the uptake of choline into presynaptic nerve terminals, TEC iodide effectively reduces the amount of ACh available for vesicular packaging and release.[3] Furthermore, TEC can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which then acts as a "false neurotransmitter."[4] This false transmitter is released upon neuronal stimulation but is significantly less potent at postsynaptic cholinergic receptors compared to ACh. These properties make triethylcholine iodide an essential compound for investigating the dynamics of cholinergic signaling, the role of choline transport in neuronal function, and for modeling cholinergic deficits observed in various neurological disorders.

These application notes provide detailed protocols for utilizing this compound in primary neuron cultures to investigate its effects on choline uptake, acetylcholine synthesis, and its potential neurotoxicity.

Mechanism of Action

This compound exerts its effects on cholinergic neurons through a dual mechanism:

-

Competitive Inhibition of Choline Uptake: TEC is a structural analog of choline and competes for binding to the high-affinity choline transporter (CHT1). This inhibition reduces the intracellular choline concentration, thereby limiting the rate of acetylcholine synthesis.[1][3]

-

Formation of a False Neurotransmitter: Once transported into the neuron, TEC can be acetylated by the enzyme choline acetyltransferase (ChAT) to form acetyltriethylcholine. This molecule is then packaged into synaptic vesicles and released upon neuronal depolarization, acting as a "false neurotransmitter" with low efficacy at postsynaptic acetylcholine receptors.[4]

Key Applications in Primary Neuron Cultures

-

Studying the regulation of acetylcholine synthesis: Investigate the role of choline availability in maintaining cholinergic tone.

-

Modeling cholinergic hypofunction: Create an in vitro model of reduced cholinergic activity relevant to diseases like Alzheimer's disease.

-

Screening for compounds that modulate choline transport: Use TEC as a reference inhibitor in high-throughput screening assays.

-

Investigating the concept of false neurotransmitters: Elucidate the physiological consequences of releasing a less potent neurotransmitter.

Data Presentation

| Compound | Preparation | Assay | Parameter | Value | Reference |

| Hemicholinium-3 (B1673050) | Rat brain synaptosomes | [³H]choline uptake | IC50 | 18 nM | [1] |

| Hemicholinium-3 | Rat brain microvessels | [³H]choline uptake | Ki | 14.0 ± 8.5 µM | [5] |

| N-methyl-3-quinuclidinone | Rat brain synaptosomes | High-affinity choline uptake | IC50 | 5.6 x 10⁻⁷ M | [6] |

| Hemicholinium-3 | Rat brain synaptosomes | High-affinity choline uptake | IC50 | 6.1 x 10⁻⁸ M | [6] |

Experimental Protocols

Protocol 1: Preparation of Primary Cortical Neuron Cultures

This protocol describes the basic steps for establishing primary cortical neuron cultures from embryonic rodents, a common prerequisite for the subsequent protocols.

Materials:

-

Timed-pregnant rat (E18) or mouse (E15.5)

-

Hibernate®-E medium

-

B-27® supplement

-

Neurobasal® Medium

-

GlutaMAX™ supplement

-

Penicillin-Streptomycin

-

Poly-D-Lysine (PDL)

-

Papain and DNase I

-

Sterile dissection tools

-

Cell culture plates or dishes

Procedure:

-

Coat Culture Vessels:

-

Aseptically coat culture surfaces with 50 µg/mL Poly-D-Lysine in sterile water for 1-2 hours at 37°C.

-

Rinse three times with sterile water and allow to dry completely.

-

(Optional) Further coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.

-

-

Tissue Dissection:

-

Euthanize the pregnant animal according to approved institutional protocols.

-

Aseptically remove the embryos and place them in ice-cold Hibernate®-E medium.

-

Dissect the cortices from the embryonic brains under a dissecting microscope.

-

-

Cell Dissociation:

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 µg/mL) at 37°C for 15-30 minutes.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a desired density (e.g., 1.5 x 10⁵ cells/cm²) in pre-warmed Neurobasal® Medium supplemented with B-27®, GlutaMAX™, and Penicillin-Streptomycin.

-

-

Cell Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

Perform a partial media change every 2-3 days.

-

Neurons are typically ready for experimental use after 7-10 days in vitro (DIV).

-

Protocol 2: Assessing the Inhibitory Effect of this compound on High-Affinity Choline Uptake

This protocol uses a radiolabeled choline uptake assay to quantify the inhibition of CHT1 by this compound.

Materials:

-

Primary neuron cultures (DIV 7-14)

-

This compound (stock solution in sterile water or buffer)

-

[³H]-Choline chloride

-

Krebs-Ringer-HEPES (KRH) buffer (in mM: 124 NaCl, 4 KCl, 1.25 KH₂PO₄, 1.3 MgSO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4)

-

Hemicholinium-3 (HC-3) as a positive control for inhibition

-

Scintillation vials and scintillation cocktail

-

Lysis buffer (e.g., 1% SDS in 0.2 N NaOH)

Procedure:

-

Prepare this compound Dilutions: Prepare a range of this compound concentrations in KRH buffer. A starting range of 1 µM to 1 mM is recommended for a dose-response curve.

-

Pre-incubation with Inhibitor:

-

Remove the culture medium from the primary neurons.

-

Wash the cells twice with pre-warmed KRH buffer.

-

Add the KRH buffer containing the desired concentration of this compound (or HC-3 for positive control, e.g., 10 µM) to the wells. For determining total uptake, add KRH buffer without any inhibitor.

-

Incubate for 15-30 minutes at 37°C.

-

-

[³H]-Choline Uptake:

-

To each well, add [³H]-Choline chloride to a final concentration of 10-50 nM.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. This time should be optimized to be within the linear range of choline uptake.

-

-

Terminate Uptake:

-

Rapidly aspirate the radioactive solution.

-

Wash the cells three times with ice-cold KRH buffer to stop the uptake process.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of each lysate to normalize the counts.

-

Calculate the specific high-affinity choline uptake by subtracting the non-specific uptake (counts in the presence of a saturating concentration of HC-3) from the total uptake.

-

Plot the percentage of inhibition of specific choline uptake against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

-

Protocol 3: Evaluating the "False Neurotransmitter" Effect of this compound

This protocol aims to measure the release of acetyltriethylcholine. This is a more advanced experiment that may require specialized analytical techniques like mass spectrometry.

Materials:

-

Primary neuron cultures (DIV 10-21)

-

This compound

-

High potassium (high K⁺) stimulation buffer (e.g., KRH buffer with 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity)

-

Acetylcholinesterase inhibitor (e.g., physostigmine) to prevent degradation of released acetylcholine and potentially acetyltriethylcholine.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system.

Procedure:

-

Pre-treatment with this compound:

-

Incubate the primary neuron cultures with a sub-maximal inhibitory concentration of this compound (determined from Protocol 2) for a prolonged period (e.g., 1-4 hours) to allow for its uptake and acetylation.

-

-

Wash and Basal Release:

-

Wash the cells gently with KRH buffer to remove excess this compound.

-

Add fresh KRH buffer containing an acetylcholinesterase inhibitor and collect the supernatant after a defined period (e.g., 10 minutes) to measure basal release.

-

-

Stimulated Release:

-

Replace the buffer with high K⁺ stimulation buffer (also containing the acetylcholinesterase inhibitor).

-

Incubate for a short period (e.g., 5 minutes) to induce depolarization-dependent release.

-

Collect the supernatant.

-

-

Sample Analysis:

-

Analyze the collected supernatants (basal and stimulated) for the presence of acetylcholine and acetyltriethylcholine using HPLC-MS. This will require the development of a specific detection method for acetyltriethylcholine, potentially using a synthesized standard.

-

-

Data Analysis:

-

Quantify the amounts of acetylcholine and acetyltriethylcholine released under basal and stimulated conditions.

-

Compare the release of the false neurotransmitter to that of acetylcholine.

-

Protocol 4: Assessing Neurotoxicity of this compound

This protocol provides a general framework for evaluating the potential cytotoxic effects of this compound on primary neurons.

Materials:

-

Primary neuron cultures (DIV 7-14)

-

This compound

-

Cell viability assay kits (e.g., MTT, LDH release, or live/dead staining kits)

-

Plate reader or fluorescence microscope

Procedure:

-

Treatment:

-

Prepare a range of this compound concentrations in the culture medium.

-

Replace the existing medium in the neuron cultures with the medium containing the different concentrations of this compound. Include a vehicle-only control.

-

-

Incubation:

-

Incubate the cultures for a relevant period (e.g., 24, 48, or 72 hours).

-

-

Viability Assessment:

-

Perform the chosen cell viability assay according to the manufacturer's instructions.

-

MTT Assay: Measures mitochondrial metabolic activity.

-

LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

-

Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells (e.g., Calcein-AM for live cells and Ethidium Homodimer-1 for dead cells).

-

-

Data Analysis:

-

Quantify the results using a plate reader or by counting cells under a fluorescence microscope.

-

Express cell viability as a percentage of the vehicle-treated control.

-

Plot cell viability against the concentration of this compound to determine the concentration at which it induces significant neurotoxicity.

-

Mandatory Visualizations

Caption: Signaling pathway of acetylcholine synthesis and the inhibitory point of this compound.

References

- 1. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction in CHT1-mediated choline uptake in primary neurons from presenilin-1 M146V mutant knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. False neurotransmitter - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Triethylcholine Iodide in Elucidating Synaptic Transmission

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) iodide is a valuable pharmacological tool for the investigation of cholinergic synaptic transmission. As a synthetic analog of choline (B1196258), TEC acts as a competitive inhibitor of the high-affinity choline transporter (CHT) and a precursor to a "false" neurotransmitter, acetyltriethylcholine. This dual mechanism allows researchers to probe the dynamics of acetylcholine (B1216132) (ACh) synthesis, storage, and release, particularly at the neuromuscular junction. Its effects are characteristically dependent on the frequency of nerve stimulation, making it an excellent agent for studying synaptic fatigue and the mechanisms that sustain high-frequency neurotransmission.

Mechanism of Action

Triethylcholine's primary impact on synaptic transmission is presynaptic.[1] It competes with endogenous choline for uptake into the cholinergic nerve terminal via the high-affinity choline transporter (CHT).[1] Once inside the neuron, TEC is acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine.[1][2] This acetylated form is then packaged into synaptic vesicles and released upon nerve stimulation. However, acetyltriethylcholine is a functionally weak agonist at postsynaptic acetylcholine receptors, acting as a "false neurotransmitter."[2] The release of this less potent transmitter, coupled with the reduced synthesis of acetylcholine due to choline uptake inhibition, leads to a progressive failure of synaptic transmission, especially during periods of high neuronal activity.[1][2] The effects of TEC can be reversed by the administration of excess choline but not by acetylcholinesterase inhibitors.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the study of cholinergic transmission, providing context for the potency of choline transporter inhibitors and the relative efficacy of false neurotransmitters.

Table 1: Inhibitory Potency of High-Affinity Choline Transporter (CHT) Inhibitors

| Compound | Organism/Preparation | Ki / IC50 | Reference |

| Hemicholinium-3 | Human CHT in Xenopus oocytes / COS-7 cells | 1-5 nM (Ki) | [3][4] |

| Hemicholinium-3 | Rat brain synaptosomes | 18 nM (IC50) | [5] |

| Morantel | Rat brain synaptosomes | 1.3 µM (Ki) | [6] |

| Pyrantel | Rat brain synaptosomes | 5.7 µM (Ki) | [6] |

| Oxantel | Rat brain synaptosomes | 8.3 µM (Ki) | [6] |

Table 2: Relative Potency of Acetylcholine Analogs

| Compound | Receptor Type | Relative Potency vs. Acetylcholine | Reference |

| Acetyldiethylcholine | Muscarinic (Central) | 14-fold lower affinity | |

| Acetyldiethylcholine | Nicotinic (Torpedo electric organ) | 320-fold less active | |

| Choline | Neuromuscular ACh Receptors | 23-fold lower affinity | [7] |

Note: Acetyltriethylcholine's potency is expected to be significantly lower than that of acetylcholine, similar to acetyldiethylcholine, thus qualifying it as a false neurotransmitter. The exact potency ratio is not specified in the available literature.

Table 3: In Vivo Effects of Triethylcholine Iodide in Animal Models

| Animal Model | Dosage (intravenous) | Observed Effect | Reference |

| Rabbit | 10-25 mg/kg | Slight to moderate exercise intolerance | [2] |

| Rabbit | 100 mg/kg | Death after continuous exercise | [2] |

Signaling Pathway and Experimental Workflow

Signaling Pathway of Triethylcholine in a Cholinergic Synapse

References

- 1. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triethylcholine - Wikipedia [en.wikipedia.org]

- 3. Choline transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of Compounds that Positively Modulate the High Affinity Choline Transporter [frontiersin.org]

- 5. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive inhibition of the high-affinity choline transporter by tetrahydropyrimidine anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Choline and acetylcholine: what a difference an acetate makes! - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triethylcholine Iodide in High-Affinity Choline Uptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) is a choline (B1196258) analog that serves as a valuable tool in neuroscience research, particularly in the study of cholinergic transmission. It acts as a competitive inhibitor of the high-affinity choline transporter (CHT), the rate-limiting step for acetylcholine (B1216132) (ACh) synthesis in cholinergic neurons.[1][2] Furthermore, triethylcholine is taken up by the CHT and can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine, which then acts as a "false neurotransmitter."[2] This dual action makes triethylcholine iodide a crucial compound for investigating the dynamics of choline uptake, ACh synthesis, and cholinergic neurotransmission. These application notes provide detailed protocols for utilizing this compound to inhibit high-affinity choline uptake in experimental settings.

Mechanism of Action

This compound exerts its effects on cholinergic neurons through two primary mechanisms:

-

Competitive Inhibition of the High-Affinity Choline Transporter (CHT): Triethylcholine competes with endogenous choline for binding to the CHT (encoded by the SLC5A7 gene), thereby reducing the uptake of choline into the presynaptic terminal.[2][3] This inhibition is a critical factor in its ability to disrupt acetylcholine synthesis, as the high-affinity uptake of choline is the rate-limiting step in this process.[4]

-

Formation of a False Neurotransmitter: Once transported into the neuron, triethylcholine can be acetylated by choline acetyltransferase (ChAT) to form acetyltriethylcholine.[2] This acetylated form is then packaged into synaptic vesicles and released upon neuronal stimulation, acting as a false neurotransmitter.[2] Acetyltriethylcholine has a significantly lower potency at postsynaptic cholinergic receptors compared to acetylcholine, leading to a reduction in cholinergic signaling.

Data Presentation

The inhibitory potency of compounds on the high-affinity choline transporter is typically quantified by their IC50 or Ki values. While extensive data is available for the classical CHT inhibitor hemicholinium-3 (B1673050) (HC-3), specific quantitative values for this compound are not as readily available in the surveyed literature. The table below provides data for HC-3 as a reference. Researchers are encouraged to determine the IC50 of this compound empirically using the protocols provided herein.

| Compound | Inhibitor Type | IC50 | Ki | Organism/System | Reference |

| This compound | Competitive | Not Reported | Not Reported | - | - |

| Hemicholinium-3 (HC-3) | Competitive | 20.4 nM | 1-5 nM | HEK cells expressing human CHT | [5][6] |

Note: IC50 and Ki values are dependent on experimental conditions, including substrate concentration.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams are provided.

Caption: Mechanism of this compound Action.

Caption: High-Affinity Choline Uptake (HACU) Assay Workflow.

Experimental Protocols

Protocol 1: High-Affinity Choline Uptake (HACU) Assay in Cultured Neuronal Cells

This protocol describes a radiolabel-based assay to measure the inhibition of high-affinity choline uptake by this compound in cultured neuronal cells (e.g., SH-SY5Y, PC12, or primary neuronal cultures).[1][4]

Materials:

-

Cultured neuronal cells

-

Cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)

-

[³H]-Choline chloride

-

This compound

-

Hemicholinium-3 (HC-3) for determining non-specific uptake

-

Cell lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well or 48-well)

Procedure:

-

Cell Plating: Plate neuronal cells in multi-well plates and culture until they reach the desired confluency or differentiation state.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., water or KRH buffer).

-

Prepare a range of working concentrations of this compound by serial dilution in KRH buffer.

-

Prepare a stock solution of HC-3 (e.g., 10 mM in water). A working concentration of 10 µM HC-3 is typically used to define non-specific uptake.

-

Prepare the [³H]-Choline working solution in KRH buffer. The final concentration of choline in the assay should be in the low micromolar range to selectively measure high-affinity uptake.

-

-

Assay:

-

Aspirate the culture medium from the wells and wash the cells gently with pre-warmed KRH buffer.

-

Add the KRH buffer containing the different concentrations of this compound to the respective wells. For control wells, add KRH buffer alone (for total uptake) or KRH buffer with 10 µM HC-3 (for non-specific uptake).

-

Pre-incubate the cells with the inhibitors for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding the [³H]-Choline working solution to each well.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be optimized to ensure initial velocity of uptake.

-

-

Termination of Uptake:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.

-

Transfer the lysate from each well to a scintillation vial.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the high-affinity choline uptake by subtracting the counts per minute (CPM) of the HC-3-treated wells (non-specific uptake) from the CPM of all other wells.

-

Plot the percentage of inhibition of high-affinity choline uptake against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: High-Affinity Choline Uptake Assay in Synaptosomes

This protocol is adapted for use with synaptosomes, which are isolated presynaptic nerve terminals.

Materials:

-

Fresh brain tissue (e.g., from rodent cortex or striatum)

-

Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

-

Homogenizer

-

Centrifuge

-

KRH buffer

-

[³H]-Choline chloride

-

This compound

-

Hemicholinium-3 (HC-3)

-

Lysis buffer

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Synaptosomes:

-

Homogenize the brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction (P2 fraction).

-

Resuspend the P2 pellet in KRH buffer.

-

-

HACU Assay:

-

The assay procedure is similar to that for cultured cells (Protocol 1, step 3). Aliquots of the synaptosomal suspension are used in place of adherent cells.

-

-

Termination of Uptake:

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer. This separates the synaptosomes from the radioactive medium.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

-

Data Analysis:

-

The data analysis is the same as for the cultured cell assay (Protocol 1, step 6).

-

Troubleshooting

-

High background (non-specific uptake): Ensure the concentration of HC-3 is sufficient to block all high-affinity uptake. Optimize washing steps to effectively remove unincorporated [³H]-Choline.

-

Low signal (total uptake): Check the viability and density of cells or the quality of the synaptosomal preparation. Ensure the specific activity of the [³H]-Choline is adequate. Optimize incubation times.

-

High variability between replicates: Ensure accurate and consistent pipetting. Maintain consistent timing for all steps of the assay. Ensure uniform cell plating and health.

Conclusion

This compound is a valuable pharmacological tool for the investigation of cholinergic neurotransmission. By competitively inhibiting the high-affinity choline transporter and acting as a precursor to a false neurotransmitter, it allows for the detailed study of the processes that regulate acetylcholine synthesis and release. The protocols provided here offer a framework for researchers to quantitatively assess the inhibitory effects of this compound on high-affinity choline uptake in various experimental models.

References

- 1. Actions of triethylcholine on neuromuscular transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triethylcholine - Wikipedia [en.wikipedia.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Inhibition of choline transport by redox-active cholinomimetic bis-catechol reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of ML352: a novel, noncompetitive inhibitor of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triethylcholine Iodide in Electrophysiology Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylcholine (B1219574) (TEC) iodide is a valuable pharmacological tool for the investigation of cholinergic synaptic transmission in electrophysiological studies. By acting as a precursor to a "false neurotransmitter," TEC provides a unique methodology to explore the ramifications of modified acetylcholine (B1216132) (ACh) synthesis and release. This document offers comprehensive application notes and detailed protocols for the effective use of TEC iodide in a variety of electrophysiological experiments.

Mechanism of Action

Triethylcholine, a structural analogue of choline (B1196258), is actively transported into the presynaptic nerve terminal via the high-affinity choline transporter (CHT).[1] Following its uptake, TEC is acetylated by the enzyme choline acetyltransferase (ChAT), leading to the formation of acetyltriethylcholine (acetyl-TEC).[1] This newly synthesized compound is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation, where it functions as a "false transmitter."[1]

The critical characteristic of acetyl-TEC is its substantially lower affinity and efficacy at postsynaptic nicotinic and muscarinic acetylcholine receptors in comparison to the endogenous neurotransmitter, acetylcholine.[2] This disparity results in a diminished postsynaptic response, manifesting as a frequency-dependent depression of synaptic transmission. This effect is particularly pronounced during high rates of nerve stimulation, as the readily releasable pool of synaptic vesicles becomes increasingly populated with the less potent acetyl-TEC.[3][4]

Applications in Electrophysiology

The unique mechanism of action of triethylcholine iodide lends itself to several key applications in the field of electrophysiology:

-

Investigation of Synaptic Fatigue: By substituting the natural, potent neurotransmitter with a less effective surrogate, TEC facilitates the study of the underlying mechanisms of synaptic fatigue, especially under conditions of sustained high-frequency neuronal activity.

-

Elucidation of Cholinergic Pathways: TEC can be employed to selectively impair cholinergic transmission, thereby enabling researchers to delineate the specific roles of cholinergic pathways within complex neural circuits.

-

High-Throughput Drug Screening: A TEC-induced model of cholinergic deficit can serve as a robust platform for the screening and evaluation of novel pharmaceutical compounds designed to enhance or restore cholinergic function.

Quantitative Data Summary

The following table provides a summary of quantitative data derived from various electrophysiological experiments that have utilized triethylcholine.

| Parameter | Value | Species/Preparation | Reference |

| In Vivo Dosage | |||

| Intravenous (Rabbit) | 100 mg/kg | Conscious Rabbit | [3] |

| In Vitro Concentration | |||

| Neuromuscular Junction | 1 mM | Frog Sartorius Muscle | [3] |

| Receptor Binding Affinity (Acetylcholine vs. Analogs) | |||

| Nicotinic AChR Kd (Acetylcholine) | 106 ± 6 µM | Muscle Nicotinic Receptor | [2] |

| Nicotinic AChR Kd (Choline) | 4.1 ± 0.5 mM | Muscle Nicotinic Receptor | [2] |

| Electrophysiological Effects | |||

| Miniature Endplate Potential (MEPP) Frequency | ~50-55% reduction | Frog Neuromuscular Junction (with ACh/Carbachol) | [5] |

Experimental Protocols

Protocol 1: In Vitro Electrophysiology at the Mammalian Neuromuscular Junction (Rat Phrenic Nerve-Hemidiaphragm)

This protocol details a method to evaluate the impact of this compound on neuromuscular transmission within an isolated rat phrenic nerve-hemidiaphragm preparation.

Materials:

-

This compound

-

Krebs-Henseleit Solution (see recipe below)

-

Carbogen (B8564812) gas (95% O2 / 5% CO2)

-

Standard dissection instruments

-

Organ bath equipped with stimulating and recording electrodes

-

A complete electrophysiology rig, including an amplifier, digitizer, and a computer with data acquisition and analysis software

Krebs-Henseleit Solution Recipe: